3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride
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Overview
Description
3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is a derivative of pyrazole, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride typically involves the cyclocondensation of hydrazine derivatives with β-diketones . One common method includes the reaction of chalcones with aminoguanidine hydrochloride under ultrasonic irradiation . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of this compound often employs eco-friendly catalysts such as Amberlyst-70, which is nontoxic, thermally stable, and cost-effective . The use of such catalysts not only enhances the reaction efficiency but also simplifies the workup process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by iodine, leading to the formation of electrophilic intermediates.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Iodine and other halogens are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include substituted pyrazoles, which can be further functionalized for various applications .
Scientific Research Applications
3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride exerts its effects involves interaction with various molecular targets. For instance, it can inhibit specific enzymes or interact with DNA, leading to its antimicrobial or anticancer activities . The exact pathways depend on the specific application and the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition or receptor binding .
Properties
Molecular Formula |
C4H9ClN2 |
---|---|
Molecular Weight |
120.58 g/mol |
IUPAC Name |
3-methyl-4,5-dihydro-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C4H8N2.ClH/c1-4-2-3-5-6-4;/h5H,2-3H2,1H3;1H |
InChI Key |
IETCRQZRJAJILX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNCC1.Cl |
Origin of Product |
United States |
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